alpha-Synuclein
Description
Alpha-Synuclein is a 14 kDa presynaptic protein encoded by the SNCA gene, characterized by its intrinsically disordered structure in physiological conditions . It plays roles in synaptic vesicle trafficking, neurotransmitter release, and neuronal plasticity . However, its pathological aggregation into fibrils is a hallmark of synucleinopathies, including Parkinson’s disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA) . Mutations in SNCA (e.g., A53T, E46K) and gene multiplication events are linked to familial PD, underscoring its central role in neurodegeneration . Post-translational modifications, such as phosphorylation at Ser129, enhance its aggregation propensity and are prevalent in Lewy bodies . Environmental factors like the herbicide paraquat exacerbate this compound upregulation and fibril formation in vivo, suggesting gene-environment interactions in disease pathogenesis .
Structure
2D Structure
Properties
Molecular Formula |
C60H103N17O23 |
|---|---|
Molecular Weight |
1430.6 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H103N17O23/c1-23(2)41(72-52(91)34(19-36(63)82)69-59(98)47(30(13)79)76-57(96)44(26(7)8)73-51(90)33(16-17-35(62)81)68-50(89)32(61)15-18-40(86)87)53(92)65-20-37(83)64-21-38(84)67-28(11)49(88)71-43(25(5)6)56(95)74-45(27(9)10)58(97)75-46(29(12)78)54(93)66-22-39(85)70-42(24(3)4)55(94)77-48(31(14)80)60(99)100/h23-34,41-48,78-80H,15-22,61H2,1-14H3,(H2,62,81)(H2,63,82)(H,64,83)(H,65,92)(H,66,93)(H,67,84)(H,68,89)(H,69,98)(H,70,85)(H,71,88)(H,72,91)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,94)(H,86,87)(H,99,100)/t28-,29+,30+,31+,32-,33-,34-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
BLNGPBLOXXYPMY-ARWHJJERSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound
- Structure: Lacks a rigid tertiary structure, adopting conformations influenced by environmental factors (e.g., pH, metal ions) . The NAC (non-amyloid-β component) domain (residues 61–95) is critical for aggregation .
- Function: Modulates synaptic vesicle clustering and dopamine homeostasis.
Beta-Synuclein
- Structure : Shares 60% sequence homology with this compound but lacks the NAC domain’s hydrophobic core, reducing aggregation propensity .
- Function: May inhibit this compound fibrillation by binding to its nucleation sites. Beta-Synuclein knockout mice show altered levels of synaptic proteins like complexin-1 (CPLX1), suggesting a regulatory role in synaptic function .
Gamma-Synuclein
- Structure : Contains a divergent C-terminal region, contributing to moderate aggregation under stress .
- Function: Predominantly expressed in peripheral nervous system and tumors. Overexpressed in melanoma, where it may promote metastasis .
Aggregation Propensity and Pathological Roles
- This compound : Aggregates into amyloid fibrils via a nucleation mechanism, accelerated by oxidative stress, metal ions (e.g., Fe³⁺), and mutations (e.g., A30P) . Fasudil, a Rho-kinase inhibitor, binds its C-terminal region, altering metal-binding sites and amyloid conversion .
- Beta-Synuclein: Acts as a chaperone, suppressing this compound oligomerization. Its absence in double-knockout mice (alpha + beta) correlates with synaptic protein dysregulation .
Genetic and Biomarker Profiles
- Genetic Links: SNCA mutations (e.g., triplication) directly cause early-onset PD .
- Biomarker Potential: Plasma this compound levels are elevated in PD, though assay variability exists (SIMOA platform shows 16% increase in PD vs. controls) . Beta- and gamma-Synuclein are less studied as biomarkers but show promise in cancer diagnostics .
Ligand Interactions and Therapeutic Targets
- This compound : Fasudil and PcTS (a porphyrin) bind distinct regions (C-terminal vs. N-terminal), altering conformational dynamics. Fasudil’s interaction with Y136 may impede amyloid conversion .
- Beta-Synuclein: No specific ligands reported, but its anti-aggregation properties make it a candidate for gene therapy .
- Gamma-Synuclein : Targeted in cancer therapies due to its role in tumor progression .
Q & A
Q. Table 1. Key this compound Mutations and Associated Phenotypes
Q. Table 2. Comparison of Aggregation Assays
| Method | Sensitivity | Structural Detail | Throughput |
|---|---|---|---|
| ThT Fluorescence | High | Low | High |
| TEM | Moderate | High | Low |
| AFM | Moderate | High | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
